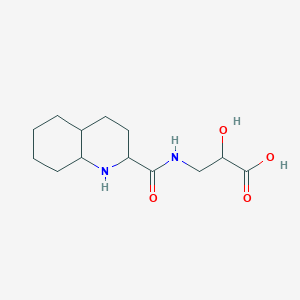![molecular formula C19H25NO5S B7580286 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide, commonly known as DMXB-A, is a synthetic compound that belongs to the class of arylsulfonamides. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
DMXB-A acts as a partial agonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that regulates neurotransmitter release in the brain. By binding to the α7nAChR, DMXB-A enhances the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function, memory, and attention. DMXB-A also has anti-inflammatory properties, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
DMXB-A has been shown to improve cognitive function, reduce amyloid-beta deposition, and reduce inflammation in animal models of Alzheimer's disease. In schizophrenia, DMXB-A has been shown to improve cognitive function and reduce positive and negative symptoms in human clinical trials. In N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide, DMXB-A has been shown to improve attention and reduce impulsivity in animal models. DMXB-A has also been shown to have a favorable safety profile in human clinical trials, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for lab experiments, including its high degree of purity, availability in large quantities, and well-defined mechanism of action. However, DMXB-A has some limitations, including its relatively low potency and selectivity for the α7nAChR, which may limit its therapeutic potential in some neurological disorders.
Orientations Futures
There are several future directions for research on DMXB-A, including the development of more potent and selective α7nAChR agonists, the investigation of its therapeutic potential in other neurological disorders such as Parkinson's disease and multiple sclerosis, and the exploration of its potential as a cognitive enhancer in healthy individuals. Further research is also needed to elucidate the long-term safety and efficacy of DMXB-A in human clinical trials.
Méthodes De Synthèse
DMXB-A can be synthesized by reacting 3,4-dimethoxyphenethylamine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DMXB-A as a white crystalline solid with a high degree of purity. The synthesis method has been optimized to produce DMXB-A in large quantities, making it readily available for scientific research.
Applications De Recherche Scientifique
DMXB-A has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, DMXB-A has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In schizophrenia, DMXB-A has been shown to improve cognitive function and reduce positive and negative symptoms in human clinical trials. In N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide, DMXB-A has been shown to improve attention and reduce impulsivity in animal models.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c1-13-10-14(2)19(12-17(13)24-4)26(21,22)20-9-8-15-6-7-16(23-3)18(11-15)25-5/h6-7,10-12,20H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAHZAVPCHQZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)

![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)
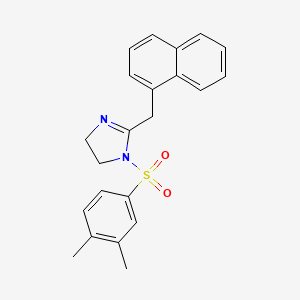
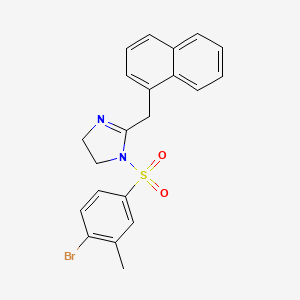
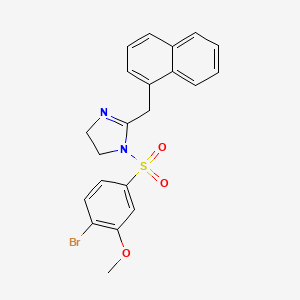
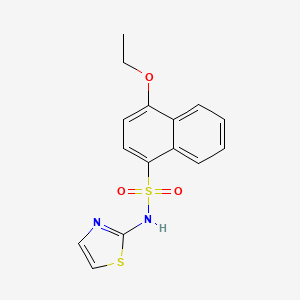
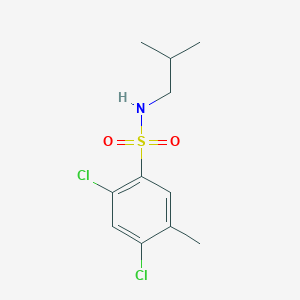
![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)
